

Interpreting unexpected results in ODM-204 experiments

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Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

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ODM-204 Technical Support Center

Welcome to the technical support center for **ODM-204**. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results from experiments involving **ODM-204**. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Introduction to ODM-204

ODM-204 is a novel, nonsteroidal small molecule designed as a dual-action inhibitor. It targets both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.^{[1][2][3]} The rationale behind this dual targeting is to more effectively suppress androgen signaling in castration-resistant prostate cancer (CRPC) by both blocking the receptor and inhibiting the synthesis of its ligands, testosterone and dihydrotestosterone (DHT).^{[1][2][4]}

Frequently Asked Questions (FAQs)

Q1: What is the established in vitro activity of **ODM-204**?

A1: **ODM-204** is a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme, with reported IC50 values of 80 nM for AR and 22 nM for CYP17A1.^{[5][6]}

Q2: I am observing lower than expected efficacy in my in vivo model. What could be the reason?

A2: Lower than expected in vivo efficacy could be due to several factors. A key finding from the Phase I clinical trial (DUALIDES, NCT02344017) was an unexpected decrease in the steady-state plasma concentration of **ODM-204** at higher doses after repeated administration.^{[7][8][9][10][11]} This suggests that **ODM-204** may induce its own metabolism, potentially through the CYP3A4 enzyme system.^[10] Therefore, the effective concentration of the drug in your model may be lower than anticipated over time.

Q3: Has resistance to **ODM-204** been documented?

A3: While specific studies on resistance mechanisms to **ODM-204** are limited, resistance to dual AR and CYP17A1 inhibitors can occur through various mechanisms. These include upregulation of the AR, expression of AR splice variants that are constitutively active, or mutations in the AR ligand-binding domain.^[12]

Q4: What are the known off-target effects of **ODM-204**?

A4: Currently, there is limited publicly available information on the specific off-target effects of **ODM-204**. However, some CYP17A1 inhibitors have been shown to interact with other cytochrome P450 enzymes.^[13] If you observe unexpected phenotypes in your experiments, it is worth considering the possibility of off-target activities.

Troubleshooting Guide

Unexpected Result 1: Decreased Potency of **ODM-204** in Long-Term Cell Culture Experiments

- Possible Cause: Development of resistance in the cancer cell line.
- Troubleshooting Steps:
 - Verify Cell Line Identity: Confirm the identity of your cell line using short tandem repeat (STR) profiling.

- Assess AR Expression: Check for changes in androgen receptor expression levels (both mRNA and protein) in your treated cells compared to vehicle-treated controls.
- Sequence AR: Sequence the androgen receptor gene in your resistant cell line to check for mutations that may affect **ODM-204** binding.
- Investigate Bypass Pathways: Explore the activation of alternative signaling pathways that could bypass the need for AR signaling.

Unexpected Result 2: Inconsistent Efficacy in Animal Models

- Possible Cause 1: Issues with drug formulation and administration.
- Troubleshooting Steps:
 - Check Formulation: Ensure that **ODM-204** is fully solubilized in the vehicle and does not precipitate upon administration.
 - Verify Dosing: Double-check your calculations for dose and administration volume.
- Possible Cause 2: Induction of drug metabolism.
- Troubleshooting Steps:
 - Pharmacokinetic Analysis: If possible, perform a limited pharmacokinetic study in your animal model to measure the plasma concentration of **ODM-204** over time after single and multiple doses.
 - Assess CYP Enzyme Induction: Analyze liver samples from treated animals for increased expression or activity of CYP enzymes, particularly CYP3A4.

Unexpected Result 3: Discrepancy Between In Vitro and In Vivo Results

- Possible Cause: Poor bioavailability or rapid metabolism of **ODM-204** in vivo.
- Troubleshooting Steps:

- Review Preclinical Data: Note that while preclinical studies in monkeys showed dose-proportional pharmacokinetics, the human Phase I trial revealed a decrease in exposure at higher doses with repeated dosing.[\[7\]](#)[\[8\]](#)[\[10\]](#) This highlights a species difference in metabolism that may also be relevant to your animal model.
- Consider Alternative Dosing Regimens: Explore different dosing schedules (e.g., more frequent, lower doses) to try and maintain a more consistent plasma concentration.

Quantitative Data

Table 1: In Vitro Potency of **ODM-204**

| Target/Assay | IC50 Value |
|------------------------|------------|
| Androgen Receptor (AR) | 80 nM |
| CYP17A1 Enzyme | 22 nM |

[\[5\]](#)[\[6\]](#)

Table 2: Summary of Pharmacokinetic Findings from Phase I Clinical Trial (DUALIDES/NCT02344017)

| Dose | Observation on Day 8 of Repeated Dosing |
|--------------------|--|
| 50 mg twice daily | AUC and Cmax increased with dose up to 300 mg. |
| 100 mg twice daily | AUC and Cmax increased with dose up to 300 mg. |
| 200 mg twice daily | AUC was lower on Day 8 compared to Day 1. |
| 300 mg twice daily | AUC was lower on Day 8 compared to Day 1. |
| 500 mg twice daily | AUC was lower on Day 8 compared to Day 1. |

[\[9\]](#)[\[11\]](#)

Experimental Protocols

Cell Proliferation (MTT) Assay

- **Cell Plating:** Seed prostate cancer cells (e.g., LNCaP, VCaP) in 96-well plates at a density of 5,000-10,000 cells per well in 100 μ L of complete growth medium. Allow cells to adhere overnight.
- **Compound Preparation:** Prepare a 2x concentrated serial dilution of **ODM-204** in the appropriate vehicle (e.g., DMSO) and then dilute further in cell culture medium.
- **Cell Treatment:** Remove the growth medium from the cells and add 100 μ L of the **ODM-204** dilutions. Include vehicle-only controls.
- **Incubation:** Incubate the plates for the desired experimental duration (e.g., 72 hours) at 37°C in a humidified incubator.
- **MTT Addition:** Add 10 μ L of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
- **Absorbance Measurement:** Read the absorbance at 570 nm using a microplate reader.

Androgen Receptor Competitive Binding Assay

- **Cytosol Preparation:** Prepare rat prostate cytosol as a source of androgen receptors.
- **Assay Setup:** In a 96-well plate, add a fixed concentration of a radiolabeled androgen (e.g., [3H]-DHT) and varying concentrations of **ODM-204**.
- **Incubation:** Add the cytosol preparation to each well and incubate to allow competitive binding to occur.
- **Separation:** Separate the receptor-bound from free radioligand using a method such as dextran-coated charcoal or filtration.

- **Quantification:** Measure the amount of receptor-bound radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the IC₅₀ value of **ODM-204** by plotting the percentage of inhibition of radioligand binding against the concentration of **ODM-204**.

In Vitro CYP17A1 Inhibition Assay

- **Enzyme Source:** Use human recombinant CYP17A1 enzyme or human adrenal microsomes.
- **Reaction Mixture:** Prepare a reaction mixture containing the enzyme, a suitable buffer, and a substrate for CYP17A1 (e.g., progesterone or pregnenolone).
- **Inhibition:** Add varying concentrations of **ODM-204** to the reaction mixture.
- **Incubation:** Incubate the mixture at 37°C for a specified time.
- **Metabolite Analysis:** Stop the reaction and extract the steroids. Analyze the formation of the product (e.g., 17α-hydroxyprogesterone) using LC-MS/MS.
- **Data Analysis:** Determine the IC₅₀ value of **ODM-204** by plotting the percentage of inhibition of product formation against the concentration of **ODM-204**.

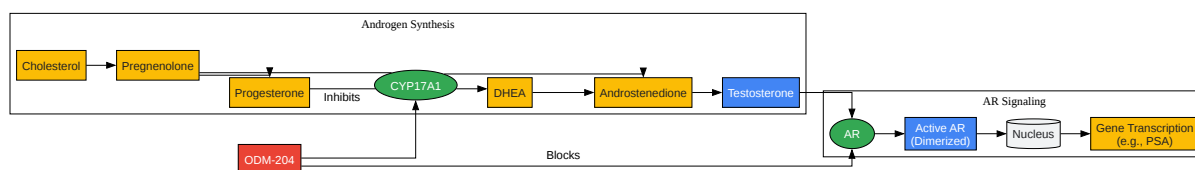
In Vivo Prostate Cancer Xenograft Study

- **Cell Preparation:** Culture a human prostate cancer cell line (e.g., VCaP) and harvest the cells during the logarithmic growth phase.
- **Animal Model:** Use immunodeficient mice (e.g., nude or SCID).
- **Tumor Implantation:** Subcutaneously inject a suspension of the cancer cells (e.g., 1-5 x 10⁶ cells in Matrigel) into the flank of each mouse.
- **Tumor Growth Monitoring:** Monitor the mice for tumor formation and measure tumor volume regularly using calipers.
- **Treatment:** Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer **ODM-204** (e.g., by oral gavage) and vehicle to the respective

groups.

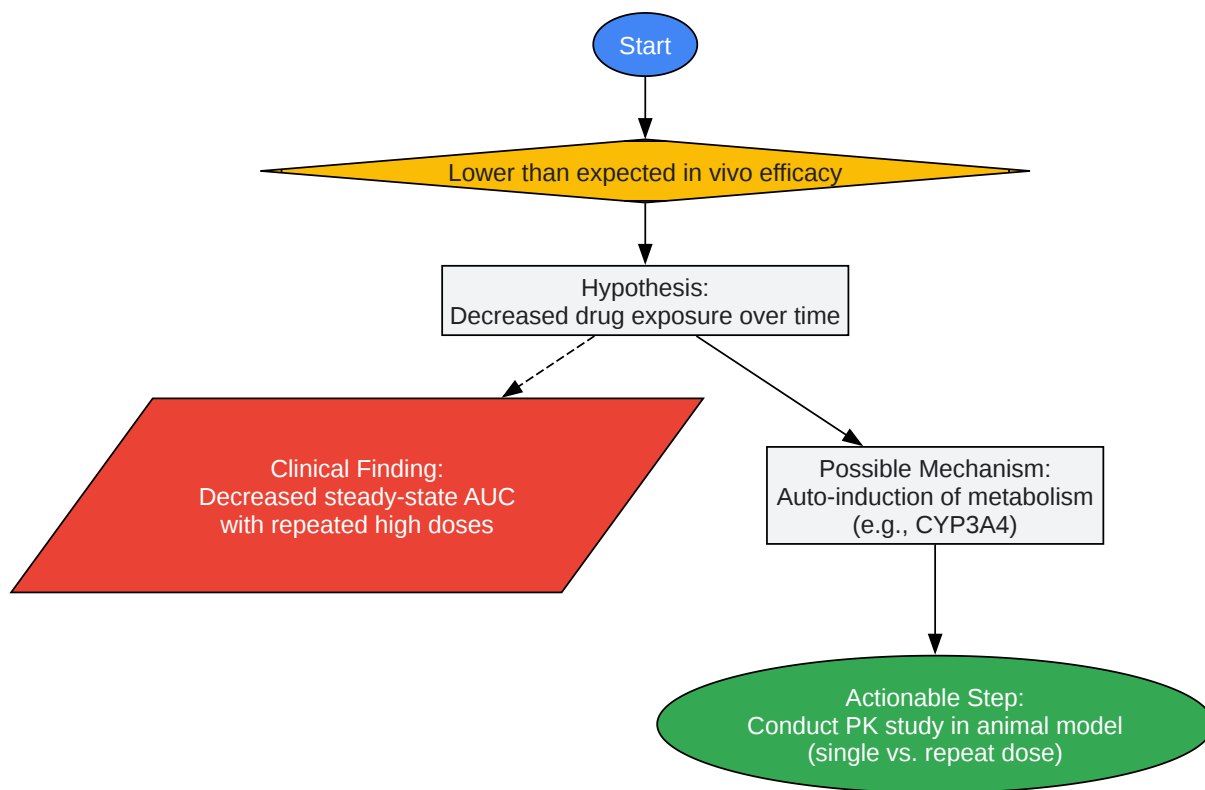
- Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations



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Caption: Dual mechanism of action of **ODM-204**.



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